molecular formula C15H9FN2O3 B7791436 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

Cat. No.: B7791436
M. Wt: 284.24 g/mol
InChI Key: XZELXUAUDVPNCA-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. . The structure of this compound includes a benzoic acid moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a 4-fluorophenyl group.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3/c16-10-7-5-9(6-8-10)13-17-14(21-18-13)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZELXUAUDVPNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzohydrazide with benzoic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized by using cost-effective and environmentally friendly methods. For instance, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields. Additionally, the use of green solvents and catalysts can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid involves its interaction with specific molecular targets. In the context of cystic fibrosis, the compound is believed to modulate the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of ions across cell membranes. By correcting the defective CFTR protein, the compound helps restore normal ion transport and alleviate the symptoms of the disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 4-fluorophenyl group enhances its potential as a bioactive molecule, making it a valuable compound for further research and development .

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